Brevinin-1CG4
Description
Brevinin-1CG4 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, originally isolated from the skin secretions of the frog Rana chensinensis . This peptide typically consists of 24 amino acid residues, characterized by a conserved N-terminal region and a C-terminal cyclic domain (Cys18–Cys24) stabilized by a disulfide bond . Its α-helical structure, amphipathic nature, and positive charge (+5 to +7 at physiological pH) enable strong interactions with microbial membranes, leading to membrane disruption and cell death .
This compound exhibits broad-spectrum activity against Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 2–16 µM .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLSTLLNVASKVVPTLFCKITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Brevinin-1CG4 shares functional and structural similarities with other amphibian-derived AMPs, such as Ranateurin-2CBa , Temporin-L , and Magainin-2 . A comparative analysis is provided below:
Table 1: Comparative Analysis of this compound and Similar AMPs
| Property | This compound | Ranateurin-2CBa | Temporin-L | Magainin-2 |
|---|---|---|---|---|
| Source | Rana chensinensis | Rana catesbeiana | Rana temporaria | Xenopus laevis |
| Length (residues) | 24 | 20 | 13 | 23 |
| Net Charge | +6 | +4 | +3 | +4 |
| Disulfide Bond | Yes (Cys18–Cys24) | No | No | No |
| MIC (µM) | 2–16 | 4–32 | 8–64 | 4–16 |
| Hemolytic Activity | Moderate (15–20%) | Low (<10%) | High (>30%) | Low (<10%) |
| Mechanism | Membrane disruption | Membrane disruption | Membrane disruption | Membrane disruption |
| Stability | Protease-resistant | Protease-sensitive | Protease-sensitive | Protease-sensitive |
Key Findings:
Structural Diversity: this compound’s disulfide bond enhances structural stability compared to linear peptides like Temporin-L and Magainin-2 . Ranateurin-2CBa’s shorter length (20 residues) correlates with reduced potency against P. aeruginosa compared to this compound .
Activity vs. Toxicity Trade-off :
- Temporin-L’s high hemolytic activity (>30% at 50 µM) limits its therapeutic use despite strong antimicrobial effects .
- Magainin-2’s low hemolysis (<10%) and moderate MICs make it a safer alternative but less potent than this compound .
Mechanistic Nuances :
- This compound and Magainin-2 both disrupt microbial membranes via the "carpet model," but this compound’s cyclic domain allows deeper lipid bilayer penetration .
- Ranateurin-2CBa exhibits pore-forming activity at higher concentrations, a feature absent in this compound .
Stability in Biological Fluids :
- This compound’s disulfide bond confers resistance to proteolytic degradation in serum, whereas Temporin-L and Ranateurin-2CBa are rapidly inactivated .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
